molecular formula C27H31N3O4 B11598327 Ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

Ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

Cat. No.: B11598327
M. Wt: 461.6 g/mol
InChI Key: WLUZDUUWXZQCCQ-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that features a pyrazole moiety, an indole core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole and indole intermediates. The pyrazole moiety can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The indole core can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

Once the intermediates are prepared, they are coupled through etherification and esterification reactions under controlled conditions. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation and Fischer indole synthesis steps, as well as the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets in the body. The pyrazole and indole moieties are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to the combination of its pyrazole and indole moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

ethyl 5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C27H31N3O4/c1-6-33-27(32)26-20(5)30(21-9-7-17(2)8-10-21)25-12-11-23(14-24(25)26)34-16-22(31)15-29-19(4)13-18(3)28-29/h7-14,22,31H,6,15-16H2,1-5H3

InChI Key

WLUZDUUWXZQCCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=CC(=N3)C)C)O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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